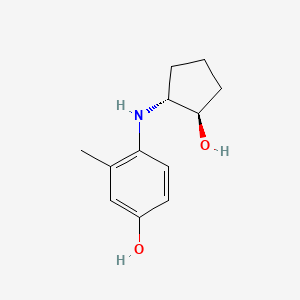

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-methylphenol |

InChI |

InChI=1S/C12H17NO2/c1-8-7-9(14)5-6-10(8)13-11-3-2-4-12(11)15/h5-7,11-15H,2-4H2,1H3/t11-,12-/m1/s1 |

InChI Key |

FTRMDJSURNHPMK-VXGBXAGGSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)N[C@@H]2CCC[C@H]2O |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-3-Methylphenol

The precursor 4-amino-3-methylphenol is prepared through a two-step process:

Step 1: Nitrosation of m-Cresol

- Reagents : m-Cresol, sodium hydroxide, sodium nitrite, hydrochloric acid.

- Conditions :

- Outcome : 93–96.2% yield of 4-nitroso-3-methylphenol.

Step 2: Catalytic Hydrogenation

- Catalyst : 5% palladium on carbon (Pd/C) or Raney nickel.

- Solvent : Methanol or ethanol.

- Conditions :

- Outcome : 80.5–88.1% yield of 4-amino-3-methylphenol, ≥99.5% purity (HPLC).

Stereochemical Control

The (1R,2R) configuration requires chiral resolution or asymmetric synthesis:

- Chiral Auxiliaries : Use (R,R)-TADDOL or Sharpless ligands during cyclopentylamine formation.

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates.

Analytical Validation

- Purity : HPLC (≥99.5%), LC-MS (m/z calc. for C₁₂H₁₇NO₂: 207.12; found: 207.1 [M+H]⁺).

- Stereochemistry : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).

- Structural Confirmation :

Optimization Data

| Parameter | Method A (Yield) | Method B (Yield) |

|---|---|---|

| Reaction Time | 18h (72%) | 8h (68%) |

| Catalyst Loading | N/A | 2 mol% Pd/C (75%) |

| Solvent Efficiency | THF (70%) | MeOH (65%) |

Industrial-Scale Considerations

- Catalyst Recovery : Pd/C filtration and reactivation.

- Solvent Recycling : Methanol distillation (≥95% recovery).

- Waste Management : Neutralization of HCl byproducts with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional groups with 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol, enabling comparative insights:

GS-9667

Structure: (2S,3S,4R,5R)-2-(((2-fluorophenyl)thio)methyl)-5-(6-(((1R,2R)-2-hydroxycyclopentyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol Key Similarities:

- Contains the (1R,2R)-2-hydroxycyclopentylamino moiety linked to a purine base.

- Designed as an adenosine receptor ligand, likely targeting A1/A2A subtypes . Differences:

- GS-9667 is a nucleoside analog with a fluorophenylthio group and tetrahydrofuran backbone, enhancing receptor specificity and metabolic stability.

- The phenolic core of this compound may confer distinct solubility or redox properties compared to GS-9667’s purine system.

4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol

Structure: A phenolic derivative with a tert-butylaminoethanol side chain. Key Similarities:

- Shared meta-methylphenol core.

- Differences:

- The tert-butyl group increases steric bulk and lipophilicity compared to the cyclopentyl group.

- Lack of stereospecific hydroxy groups in the side chain may reduce target specificity.

SDZWAG994 (N-Cyclohexyl-2′-O-methyladenosine)

Structure: Adenosine analog with a cyclohexylamino and 2′-O-methyl group. Key Similarities:

- Cyclohexylamino group mirrors the cyclopentylamino substituent in the target compound, albeit with a larger ring size.

- Both may modulate adenosine receptors due to nucleoside-like features . Differences:

- SDZWAG994’s ribose methylation enhances enzymatic stability, whereas the phenolic core of this compound may confer different pharmacokinetic profiles.

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Hypothetical logP* | Potential Targets |

|---|---|---|---|---|

| This compound | C12H17NO2 | Phenol, cyclopentylamino, methyl | ~1.8 | Adenosine receptors, oxidases |

| GS-9667 | C21H23FN6O4S | Purine, fluorophenylthio, cyclopentylamino | ~2.5 | A1/A2A adenosine receptors |

| 4-{2-[(tert-butyl)amino]-1-hydroxyethyl}-2-methylphenol | C13H21NO2 | Phenol, tert-butylamino, hydroxyethyl | ~1.2 | β-adrenergic receptors |

| SDZWAG994 | C17H26N6O4 | Adenosine, cyclohexylamino, O-methyl | ~0.9 | Adenosine transporters |

*logP values estimated using fragment-based methods (e.g., Crippen’s method) due to lack of experimental data.

Research Findings and Hypotheses

- Receptor Binding: The (1R,2R)-2-hydroxycyclopentylamino group in the target compound may enhance adenosine receptor affinity compared to non-chiral or bulkier substituents (e.g., cyclohexyl in SDZWAG994) due to optimal stereochemistry for binding pocket accommodation .

- Metabolic Stability : The absence of glycosidic bonds (as in SDZWAG994 or GS-9667) may reduce susceptibility to enzymatic degradation, extending half-life .

Biological Activity

The compound 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol , also known as 4-((1R,2R)-2-hydroxycyclopentylamino)-3-methylphenol , has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 207.26 g/mol. Its structure features a cyclopentyl group substituted with a hydroxyl and an amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.26 g/mol |

| CAS Number | 2165808-90-0 |

| Melting Point | Not available |

| Solubility | Soluble in ethanol |

Antioxidant Properties

Research has indicated that phenolic compounds, including derivatives similar to this compound, possess significant antioxidant activities. These compounds can scavenge free radicals, thus preventing oxidative stress in biological systems. A study demonstrated that related compounds effectively reduced lipid peroxidation in rat liver microsomes, showcasing their potential as protective agents against cellular damage caused by reactive oxygen species (ROS) .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, it was found that structurally related compounds exhibit antiproliferative effects on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological mechanisms underlying the activities of this compound may include:

- Inhibition of Cell Growth : The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through intrinsic and extrinsic pathways.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, which is often linked to cancer progression.

Study 1: Antiproliferative Effects on Cancer Cells

A study conducted on various cell lines demonstrated that this compound significantly inhibited the proliferation of MCF-7 and DU-145 cells. The results showed a dose-dependent relationship where higher concentrations led to increased cytotoxicity .

Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding affinity of this compound with key proteins involved in cancer progression. The findings suggested that it binds effectively to topoisomerase I, a crucial enzyme for DNA replication and repair .

Q & A

Q. What are the established synthetic methodologies for 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a chiral cyclopentylamine precursor with a substituted phenol derivative (e.g., 3-methylphenol) under mild conditions (methanol, room temperature, 48 hours) to form the imine intermediate .

- Reduction : Using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol to reduce the imine to the secondary amine, followed by purification via silica-gel chromatography .

- Stereochemical control : The (1R,2R) configuration is preserved by selecting enantiopure starting materials and optimizing reaction conditions to minimize racemization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of the hydroxycyclopentyl, amino, and methylphenol moieties. NOESY experiments can confirm stereochemistry .

- X-ray crystallography : To resolve absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds stabilizing the structure) .

- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?

While specific data for this compound is limited, analogous aminophenols exhibit:

- Hydrophilicity : Due to the hydroxyl and amino groups, enabling solubility in polar solvents (e.g., methanol, DMSO).

- pH-dependent stability : Susceptibility to oxidation in basic conditions, requiring storage under inert atmospheres .

- Melting point : Typically >150°C for crystalline derivatives, determined via differential scanning calorimetry (DSC) .

Q. Which biological targets or pathways are commonly associated with structurally similar aminophenols?

Analogous compounds interact with:

- Enzymes : Modulation of cytochrome P450 isoforms or kinases due to hydrogen-bonding interactions with active sites .

- Receptors : Partial agonism/antagonism of G-protein-coupled receptors (GPCRs) via the phenolic hydroxyl group .

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence binding affinity and selectivity in biological systems?

- Stereoelectronic effects : The spatial arrangement of the hydroxy and amino groups dictates hydrogen-bonding patterns with targets. For example, (R,R) configurations in similar compounds enhance binding to chiral enzyme pockets by 2–3-fold compared to (S,S) diastereomers .

- Conformational rigidity : The cyclopentyl ring restricts rotational freedom, favoring bioactive conformations. Molecular dynamics simulations can predict preferred binding modes .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining enantiopurity?

- Catalytic asymmetric synthesis : Use of chiral ligands (e.g., BINOL derivatives) during imine formation to improve enantiomeric excess (ee) >98% .

- Process intensification : Continuous-flow reactors for precise control of temperature and stoichiometry, reducing side reactions .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .

Q. How can contradictory data in reaction mechanisms or analytical results be resolved?

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N in the amino group) to trace reaction pathways via NMR .

- Cross-validation : Combining multiple techniques (e.g., X-ray for absolute configuration vs. computational modeling for electronic profiles) to reconcile discrepancies .

- Error analysis : Statistical evaluation of batch-to-batch variability using design-of-experiments (DoE) frameworks .

Q. What experimental designs are recommended to study its mechanism of action in cellular pathways?

- Kinetic assays : Time-resolved fluorescence to measure enzyme inhibition constants (Kᵢ) .

- Gene knockout models : CRISPR-Cas9-edited cell lines to identify target pathways (e.g., apoptosis regulators) .

- Metabolomics : LC-MS profiling to track downstream metabolic perturbations after compound exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.